N-methyl-1-(pyridin-4-yl)methanamine hydrochloride

Organic Synthesis Chemical Stability Laboratory Handling

N-Methyl-1-(pyridin-4-yl)methanamine hydrochloride (CAS 936225-52-4) is a pyridine-based hydrochloride salt building block. With a molecular formula of C₇H₁₁ClN₂ and a molecular weight of 158.63 g/mol, it is primarily supplied as a research chemical with a typical purity specification of 95%.

Molecular Formula C7H11ClN2
Molecular Weight 158.63
CAS No. 936225-52-4
Cat. No. B2782398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-1-(pyridin-4-yl)methanamine hydrochloride
CAS936225-52-4
Molecular FormulaC7H11ClN2
Molecular Weight158.63
Structural Identifiers
SMILESCNCC1=CC=NC=C1.Cl
InChIInChI=1S/C7H10N2.ClH/c1-8-6-7-2-4-9-5-3-7;/h2-5,8H,6H2,1H3;1H
InChIKeyCGWCAONYMGWAKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Methyl-1-(pyridin-4-yl)methanamine Hydrochloride (936225-52-4): Product-Specific Evidence Guide for Scientific Procurement


N-Methyl-1-(pyridin-4-yl)methanamine hydrochloride (CAS 936225-52-4) is a pyridine-based hydrochloride salt building block . With a molecular formula of C₇H₁₁ClN₂ and a molecular weight of 158.63 g/mol, it is primarily supplied as a research chemical with a typical purity specification of 95% . The compound serves as a versatile intermediate in organic synthesis, particularly as a fragment scaffold for molecular linking and expansion . Its solid salt form offers distinct handling and storage advantages over its liquid free base counterpart (CAS 6971-44-4), directly influencing procurement decisions in research and industrial settings.

Why Generic Substitution Fails: Differentiating N-Methyl-1-(pyridin-4-yl)methanamine Hydrochloride from Analogs


In procurement, substituting a closely related analog such as the free base (CAS 6971-44-4), the dihydrochloride salt (CAS 128739-16-2), or the primary amine (CAS 3731-53-1) for N-methyl-1-(pyridin-4-yl)methanamine hydrochloride can compromise experimental outcomes due to fundamental differences in physical form, stability, solubility, and reactivity [1]. The hydrochloride salt is a solid at room temperature, offering improved long-term stability and ease of weighing compared to the liquid free base . Furthermore, the specific N-methyl substitution pattern and monohydrochloride stoichiometry provide a distinct chemical profile, impacting reaction yields and downstream synthetic pathways. The following quantitative evidence details exactly where this compound diverges from its alternatives, enabling scientifically justified selection.

Product-Specific Quantitative Evidence Guide: N-Methyl-1-(pyridin-4-yl)methanamine Hydrochloride (936225-52-4) vs. Analogs


Salt Form vs. Free Base: Physical State and Handling Advantages

N-Methyl-1-(pyridin-4-yl)methanamine hydrochloride (936225-52-4) is supplied as a solid, whereas its free base analog, N-methyl-1-(pyridin-4-yl)methanamine (CAS 6971-44-4), is a liquid at room temperature . This difference in physical state has direct implications for procurement and laboratory use. The solid hydrochloride salt offers enhanced stability for long-term storage in a cool, dry place, mitigating the risk of degradation or evaporation associated with liquid amines . In contrast, the liquid free base, while having a lower molecular weight (122.17 g/mol vs. 158.63 g/mol for the HCl salt), may require more stringent storage conditions and poses greater challenges for accurate weighing of small quantities, particularly in high-throughput or automated synthesis settings [1]. The solid form also simplifies shipping and handling, as it is not classified as a hazardous material under DOT/IATA regulations, whereas liquid amines often are .

Organic Synthesis Chemical Stability Laboratory Handling

Stoichiometry and Purity: Monohydrochloride vs. Dihydrochloride Salt

The target compound is a monohydrochloride salt (C₇H₁₀N₂·HCl), with a molecular weight of 158.63 g/mol and a minimum purity specification of 95% . This contrasts with the dihydrochloride analog, N-Methyl-N-(4-pyridylmethyl)amine dihydrochloride (CAS 128739-16-2), which has a molecular weight of 195.09 g/mol (C₇H₁₀N₂·2HCl) and is commercially available at a higher purity of 99% . The difference in salt stoichiometry directly impacts molar calculations for reactions; using the dihydrochloride in place of the monohydrochloride without adjustment will introduce a 23% error in molar mass, potentially skewing reaction yields and stoichiometry [1]. Furthermore, the presence of two equivalents of HCl in the dihydrochloride salt may alter the pH of reaction mixtures and affect acid-sensitive functional groups, whereas the monohydrochloride provides a more controlled acidic environment. The 95% purity of the monohydrochloride is suitable for most building block applications, while the 99% purity of the dihydrochloride may be necessary for more demanding analytical or pharmaceutical intermediate syntheses.

Chemical Purity Salt Stoichiometry Reaction Stoichiometry

Functional Group Specificity: N-Methyl vs. Primary Amine Analogs

The N-methyl substitution on the aminomethyl group of this compound distinguishes it from the primary amine analog, 4-(aminomethyl)pyridine (CAS 3731-53-1). The target compound's secondary amine (pKa ~9-10, predicted) and the presence of an N-methyl group alter its hydrogen-bonding capacity and lipophilicity compared to the primary amine [1]. Specifically, the computed XLogP3 value for the free base of the target compound is 0.3, while 4-(aminomethyl)pyridine has an XLogP3 of -0.4, indicating a 0.7 log unit increase in lipophilicity for the N-methyl derivative [2]. This difference can significantly impact membrane permeability and protein binding in biological assays. Additionally, the N-methyl group introduces steric bulk and eliminates one hydrogen bond donor site, which can be critical in fragment-based drug discovery where subtle changes in ligand efficiency and binding mode are key . While quantitative IC₅₀ data specific to this compound is not publicly available, class-level inference from aminomethylpyridine SAR studies indicates that N-methylation often enhances metabolic stability and alters target selectivity profiles compared to primary amines [3].

Structure-Activity Relationship Medicinal Chemistry Fragment-Based Drug Discovery

Best Research and Industrial Application Scenarios for N-Methyl-1-(pyridin-4-yl)methanamine Hydrochloride (936225-52-4)


Precise Stoichiometric Control in Multi-Step Organic Synthesis

When planning a multi-step synthetic sequence requiring accurate molar equivalents of an N-methyl-4-pyridylmethylamine building block, the monohydrochloride salt (936225-52-4) is the preferred choice over the free base or dihydrochloride. The solid form ensures precise weighing (avoiding the viscosity and volatility issues of the liquid free base), while the single HCl equivalent allows for straightforward stoichiometric calculations without the correction factor needed for the dihydrochloride salt. This is critical for maintaining reaction yields and minimizing byproduct formation .

Fragment-Based Drug Discovery and Lead Optimization

In fragment-based drug discovery (FBDD), the N-methyl-4-pyridylmethylamine scaffold (as its hydrochloride salt) serves as a versatile fragment for molecular linking and expansion . The N-methyl substitution provides a distinct chemical handle and a specific lipophilicity profile (XLogP3 = 0.3) that differentiates it from primary amine fragments like 4-(aminomethyl)pyridine (XLogP3 = -0.4) [1]. Medicinal chemists can exploit this difference to fine-tune ligand properties, such as membrane permeability and target binding affinity, during hit-to-lead optimization .

Long-Term Storage and Inventory Management in Research Facilities

For research institutions and chemical suppliers maintaining long-term inventory, the hydrochloride salt (936225-52-4) offers superior storage stability compared to its liquid free base counterpart. The solid salt can be stored long-term in a cool, dry place without the risk of evaporation or degradation that affects liquid amines . Furthermore, it is not classified as a hazardous material for transport, simplifying shipping and reducing associated costs and regulatory burdens . This makes it a more reliable and cost-effective choice for stockroom management.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-methyl-1-(pyridin-4-yl)methanamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.